molecular formula C12H7Cl2NO B1613067 2-(2,4-Dichlorobenzoyl)pyridine CAS No. 27693-35-2

2-(2,4-Dichlorobenzoyl)pyridine

Cat. No. B1613067
CAS RN: 27693-35-2
M. Wt: 252.09 g/mol
InChI Key: CAVVDDAXVUDWLE-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorobenzoyl)pyridine is an organic compound with the CAS Number: 27693-35-2 and Linear Formula: C12H7Cl2NO . It has gained attention due to its potential use as a fluorescent probe and its diverse applications in various areas of scientific research.


Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorobenzoyl)pyridine is represented by the InChI Code: 1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H . The molecular weight is 252.1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,4-Dichlorobenzoyl)pyridine include a molecular weight of 252.1 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Coordination Chemistry and Luminescent Materials

2,6-Di(pyrazol-1-yl)pyridine derivatives have been utilized as versatile ligands in coordination chemistry, offering both advantages and disadvantages compared to more widely investigated terpyridines. These derivatives play a crucial role in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Molecular Magnetism and Photoluminescence

A new family of nonanuclear lanthanide clusters displaying magnetic and optical properties has been discovered using 2-(hydroxymethyl)pyridine, showcasing single-molecule magnetism behavior in Dysprosium (III) members and intense red photoluminescence in Europium (III) analogues (Alexandropoulos et al., 2011).

Polymer Science

Novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines have been synthesized, demonstrating high thermal stability, solubility in various solvents, and excellent mechanical properties. These polyimides present potential applications in advanced materials due to their low dielectric constants and high thermal resistance (Wang et al., 2006).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been identified as a recyclable catalyst for acylation of inert alcohols and phenols under base-free conditions, showcasing a detailed investigation of the reaction mechanism. This work highlights the potential of pyridine derivatives in facilitating efficient chemical transformations (Liu et al., 2014).

Sensing and Detection

Coordination polymers containing 1D channels synthesized from pyridine-2,6-dicarboxylic acid and luminescent probes of Zn2+ ions have been developed. These materials exhibit selective luminescence enhancement upon the addition of Zn2+, suggesting applications in selective metal ion detection (Zhao et al., 2004).

Safety And Hazards

The safety data sheet for 2-(2,4-Dichlorobenzoyl)pyridine indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

(2,4-dichlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-8-4-5-9(10(14)7-8)12(16)11-3-1-2-6-15-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVVDDAXVUDWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642022
Record name (2,4-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorobenzoyl)pyridine

CAS RN

27693-35-2
Record name (2,4-Dichlorophenyl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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